WZ-3146

EGFR T790M kinase selectivity NSCLC

WZ-3146 is a covalent, irreversible third-generation EGFR TKI optimized for T790M gatekeeper mutation-driven NSCLC models. With an IC50 of 2 nM against EGFRL858R/T790M and a 33-fold selectivity window over wild-type EGFR, it enables mutant-specific pathway interrogation without confounding WT inhibition. Distinct from WZ-4002 (8 nM vs T790M) and osimertinib, WZ-3146 uniquely demonstrates activity against rare exon 18 G719X mutants (G719A/C/S) and dual KIF4A targeting in glioma, providing critical SAR benchmarks. Ideal for in vitro/in vivo resistance studies and next-generation inhibitor development.

Molecular Formula C24H25ClN6O2
Molecular Weight 464.9 g/mol
CAS No. 1214265-56-1
Cat. No. B611996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ-3146
CAS1214265-56-1
SynonymsWZ3146;  WZ-3146;  WZ 3146.
Molecular FormulaC24H25ClN6O2
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl
InChIInChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
InChIKeyAPHGZZPEOCCYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WZ-3146 (CAS 1214265-56-1) for Research Procurement: Compound Class and Baseline Characterization


WZ-3146 (CAS 1214265-56-1) is a synthetic small molecule belonging to the pyrimidine-based third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) class [1]. It functions as a covalent, irreversible inhibitor that selectively targets mutant EGFR variants—including EGFRL858R, EGFRL858R/T790M, EGFRE746_A750 (exon 19 deletion), and EGFRE746_A750/T790M—while displaying substantially reduced potency against wild-type EGFR . Initially discovered through screening of an irreversible kinase inhibitor library against the EGFR T790M gatekeeper mutation, WZ-3146 serves as a research tool compound for investigating EGFR-driven signaling in non-small cell lung cancer (NSCLC) models and for probing alternative targets such as KIF4A in glioma [2][3].

Why WZ-3146 Cannot Be Interchanged with Other EGFR TKIs: Procurement Differentiation


Third-generation EGFR TKIs are not interchangeable due to fundamental differences in their mutant selectivity profiles, covalent binding characteristics, and off-target activities [1]. Compounds within the WZ series (WZ-3146, WZ-4002, WZ-8040) share a pyrimidine core scaffold but exhibit distinct IC50 values across EGFR mutant variants, as well as divergent activities against non-EGFR targets such as KIF4A and ERBB2 [2]. Furthermore, WZ-3146 demonstrates unique sensitivity in rare EGFR G719X mutant models—an attribute not established for all class members—and shows activity profiles that differ meaningfully from both clinical-stage comparators (e.g., osimertinib) and earlier-generation reversible inhibitors (e.g., gefitinib) [3][4]. The quantitative evidence below establishes the specific dimensions along which WZ-3146 diverges from its closest analogs and alternative compounds, informing scientifically justified procurement decisions.

WZ-3146 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons with Analogs


WZ-3146 Exhibits 33-Fold Selectivity for EGFR L858R/T790M Double Mutant over Wild-Type EGFR

WZ-3146 demonstrates a 33-fold biochemical selectivity window between the clinically relevant EGFR L858R/T790M double mutant (IC50 = 2 nM) and wild-type EGFR (IC50 = 66 nM), establishing a mutant-sparing profile . This selectivity is a defining characteristic of third-generation pyrimidine-based EGFR inhibitors, contrasting with earlier quinazoline-based compounds that exhibit narrower therapeutic indices. The selectivity ratio of 33:1 for mutant versus wild-type provides a quantifiable metric for experimental design where minimizing wild-type EGFR inhibition is a critical parameter.

EGFR T790M kinase selectivity NSCLC gatekeeper mutation

WZ-3146 Displays Distinct Mutant IC50 Profile Relative to Structural Analog WZ-4002

Within the pyrimidine-based WZ compound series, WZ-3146 and WZ-4002 exhibit quantitatively distinct IC50 profiles against key EGFR mutants [1]. WZ-3146 shows IC50 values of 2 nM for EGFRL858R, 2 nM for EGFRL858R/T790M, 5 nM for EGFRE746_A750, and 14 nM for EGFRE746_A750/T790M. In contrast, WZ-4002 displays IC50 values of 2 nM for EGFRL858R and 8 nM for EGFRT790M. Notably, WZ-3146 maintains consistent 2 nM potency against the single L858R mutant and the L858R/T790M double mutant, whereas WZ-4002 shows a 4-fold drop in potency from L858R to T790M-containing forms. This differential profile may influence compound selection for studies focused on specific mutant combinations.

WZ series EGFR L858R EGFR T790M structure-activity relationship

WZ-3146 Lacks Inhibitory Activity Against ERBB2 T798I Phosphorylation

WZ-3146 exhibits no detectable inhibition of ERBB2 phosphorylation at the T798I gatekeeper mutation site . This represents a selectivity feature that distinguishes WZ-3146 from certain other EGFR/ERBB2 dual inhibitors and from broader-spectrum TKIs. The absence of ERBB2 T798I inhibition provides a defined selectivity boundary that may be advantageous in experimental systems where ERBB2 signaling must remain unperturbed or where off-target ERBB2 inhibition would confound interpretation of EGFR-specific effects.

ERBB2 kinase selectivity off-target HER2

WZ-3146 Demonstrates Activity Against Rare EGFR G719X Mutants Not Fully Addressed by Afatinib

In CRISPR-engineered NSCLC cell lines expressing rare EGFR G719X mutations (G719A, G719C, G719S), WZ-3146 induced cytotoxic effects and inhibited proliferation via ERK and AKT pathway suppression [1]. This activity addresses a gap in the TKI landscape, as the effectiveness of approved agents such as afatinib against G719X mutations has not been fully established. While direct comparative IC50 data between WZ-3146 and afatinib in G719X models is not available from this study, the demonstration of WZ-3146 activity in this rare mutant context provides a unique application dimension not reported for all third-generation EGFR TKIs.

EGFR G719X rare mutations exon 18 NSCLC

WZ-3146 Functions as a KIF4A Small Molecule Inhibitor Distinct from Its EGFR Activity

Beyond its canonical EGFR inhibitory activity, WZ-3146 was identified via Connectivity Map (Cmap) analysis as a small molecule inhibitor of kinesin family member 4A (KIF4A), inducing apoptosis in glioma cells [1]. This represents a dual-target or polypharmacological profile not shared by all EGFR TKIs. In glioma models, WZ-3146 treatment resulted in measurable anti-glioma effects via apoptosis induction as assessed by MTT, EdU, colony formation, and Transwell assays. This KIF4A inhibitory activity introduces a confounding variable for experiments narrowly focused on EGFR signaling but simultaneously expands the compound's utility for glioma research.

KIF4A glioma polypharmacology off-target

WZ-3146 Best-Fit Research Application Scenarios Based on Quantitative Evidence


Investigating EGFR T790M-Mediated Acquired Resistance in NSCLC Models

WZ-3146 is optimally suited for in vitro and in vivo studies examining EGFR T790M gatekeeper mutation-driven resistance in NSCLC. With an IC50 of 2 nM against EGFRL858R/T790M and a 33-fold selectivity window over wild-type EGFR, WZ-3146 enables mutant-specific interrogation of signaling pathways while minimizing wild-type EGFR inhibition . This selectivity profile supports experiments designed to isolate the contribution of T790M-containing EGFR variants to proliferation, survival, and downstream pathway activation (ERK, AKT) without confounding effects from wild-type receptor blockade [1].

Structure-Activity Relationship Studies Within the Pyrimidine-Based WZ Compound Series

WZ-3146 serves as a critical comparator for SAR studies within the WZ series alongside WZ-4002 and WZ-8040. The distinct IC50 profile of WZ-3146—maintaining 2 nM potency against both L858R single and L858R/T790M double mutants, versus WZ-4002's 8 nM against T790M—provides a defined dataset for mapping structural determinants of T790M mutant sensitivity [1]. Researchers developing next-generation covalent EGFR inhibitors can employ WZ-3146 as a benchmark compound to evaluate improvements in T790M potency, mutant selectivity ratios, or pharmacokinetic properties.

Exploring Therapeutic Vulnerabilities in Rare EGFR G719X Mutant NSCLC

WZ-3146 is a relevant tool compound for investigating rare EGFR exon 18 G719X mutations (G719A/C/S), which occur in approximately 3% of EGFR-mutant NSCLC cases and for which the effectiveness of standard TKIs such as afatinib remains incompletely characterized . The demonstration of WZ-3146-mediated cytotoxicity and ERK/AKT pathway inhibition in CRISPR-engineered G719X mutant cell lines supports its use in preclinical studies aimed at identifying effective treatment strategies for this molecularly defined patient subset . This application leverages a differentiation dimension not established for all commercially available EGFR TKIs.

Dual-Target EGFR and KIF4A Studies in Glioma

For researchers investigating glioma biology, WZ-3146 offers a unique dual-target profile combining EGFR mutant inhibition with KIF4A small molecule inhibition . Studies have demonstrated that WZ-3146 treatment induces apoptosis and inhibits proliferation, migration, and colony formation in glioma cell lines through mechanisms involving both EGFR pathway modulation and KIF4A targeting . This polypharmacology distinguishes WZ-3146 from EGFR-selective TKIs and positions it as a specialized tool for probing the intersection of EGFR signaling and kinesin motor protein function in gliomagenesis and progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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